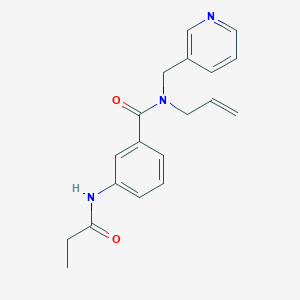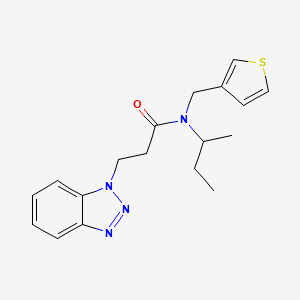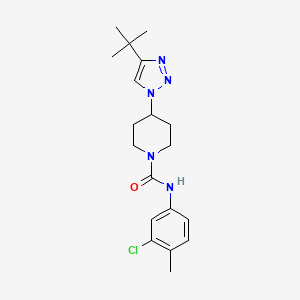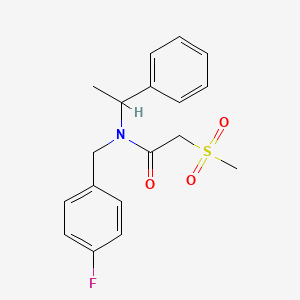![molecular formula C13H21N3O B5902762 N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]but-3-enamide](/img/structure/B5902762.png)
N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]but-3-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]but-3-enamide, also known as EPPB, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. EPPB belongs to the family of pyrazole compounds and has been used as a tool compound to study the functions of various proteins in cells.
Mécanisme D'action
N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]but-3-enamide works by binding to the ATP-binding site of AKT and mTOR, thereby inhibiting their activity. This leads to a decrease in downstream signaling pathways and ultimately affects cellular functions such as cell growth, proliferation, and survival.
Biochemical and Physiological Effects
N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]but-3-enamide has been shown to have various biochemical and physiological effects in cells. Inhibition of AKT and mTOR by N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]but-3-enamide has been shown to induce apoptosis (programmed cell death) in cancer cells. N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]but-3-enamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]but-3-enamide has been shown to modulate autophagy, a cellular process that plays important roles in various physiological processes, including cellular homeostasis and stress response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]but-3-enamide in lab experiments is its specificity for AKT and mTOR. N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]but-3-enamide has been shown to have minimal off-target effects, which makes it a valuable tool compound for studying the functions of these proteins in cells. However, one limitation of using N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]but-3-enamide is its relatively low potency compared to other AKT and mTOR inhibitors. This may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the use of N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]but-3-enamide in scientific research. One potential application is the study of the role of AKT and mTOR in diseases other than cancer, such as neurodegenerative disorders. In addition, further optimization of N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]but-3-enamide and the development of more potent analogs may expand its use in experimental settings. Finally, the use of N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]but-3-enamide in combination with other drugs may lead to the development of more effective treatments for various diseases.
Méthodes De Synthèse
The synthesis of N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]but-3-enamide involves the reaction of 1-ethylpropylamine with 4-methyl-1H-pyrazole-5-carboxylic acid to form the corresponding amide. The amide is then reacted with but-3-en-2-one to produce N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]but-3-enamide.
Applications De Recherche Scientifique
N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]but-3-enamide has been used in various scientific research applications, including the study of protein function and signaling pathways in cells. N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]but-3-enamide has been shown to inhibit the activity of several proteins, including the protein kinase B (AKT) and the mammalian target of rapamycin (mTOR). These proteins play important roles in cell growth, proliferation, and survival, and their dysregulation is associated with various diseases, including cancer.
Propriétés
IUPAC Name |
N-(4-methyl-2-pentan-3-ylpyrazol-3-yl)but-3-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-5-8-12(17)15-13-10(4)9-14-16(13)11(6-2)7-3/h5,9,11H,1,6-8H2,2-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVDOSBPYPZWBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1C(=C(C=N1)C)NC(=O)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-{[sec-butyl(2-chlorobenzyl)amino]methyl}-2-furyl)methanol](/img/structure/B5902681.png)
![[(3-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}phenyl)amino]acetic acid](/img/structure/B5902689.png)


![3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]propanamide](/img/structure/B5902697.png)
![N-(2-furylmethyl)-N-[(1-pyridin-2-yl-1H-pyrrol-2-yl)methyl]butan-1-amine](/img/structure/B5902703.png)
![N-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}-3-(tetrahydrofuran-3-yl)propan-1-amine](/img/structure/B5902712.png)


![N-{2-[(4-sec-butoxy-3-methoxybenzyl)amino]ethyl}acetamide](/img/structure/B5902725.png)
![5-(aminosulfonyl)-N-ethyl-2-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]benzamide](/img/structure/B5902729.png)
![N-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}-2-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)ethanamine](/img/structure/B5902739.png)
![4-(2-{1-[(2-amino-6-isopropylpyrimidin-4-yl)carbonyl]piperidin-2-yl}ethyl)phenol](/img/structure/B5902756.png)
![2-[1-(3-allyl-4-ethoxybenzyl)-3-oxopiperazin-2-yl]-N-methylacetamide](/img/structure/B5902773.png)